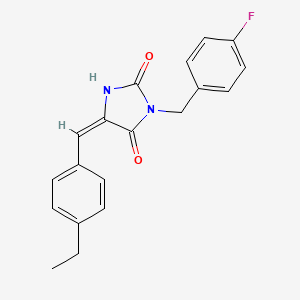![molecular formula C24H27NO3 B11600978 N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11600978.png)
N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide is a synthetic organic compound characterized by its unique molecular structure, which includes furan, methylphenyl, and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves a multi-step process. One common method includes the hydroarylation of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid (TfOH) . This method allows for the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles can minimize the environmental impact of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the furan and methylphenyl groups.
3-(Furan-2-yl)propenoic acid derivatives: Contain the furan ring but differ in the substituents attached to the propenoic acid moiety.
Uniqueness
N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide is unique due to its combination of furan, methylphenyl, and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C24H27NO3 |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C24H27NO3/c1-18-6-10-21(11-7-18)23(24-5-4-16-28-24)14-15-25(19(2)26)17-20-8-12-22(27-3)13-9-20/h4-13,16,23H,14-15,17H2,1-3H3 |
Clé InChI |
DWUMINVLZVKJTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(CCN(CC2=CC=C(C=C2)OC)C(=O)C)C3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-dimethyl-10-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11600908.png)
![4-nitro-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraen-15-one](/img/structure/B11600909.png)
![isopropyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11600915.png)
![6-(3,4-Dimethoxyphenyl)-5-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11600916.png)
![(7Z)-3-(3,4-dimethoxyphenyl)-7-(pyridin-2-ylmethylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11600921.png)
![Methyl 3-[(5-{[4-(ethoxycarbonyl)phenyl]amino}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B11600929.png)
![(2Z)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11600932.png)

![(5Z)-3-cyclohexyl-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11600950.png)
![ethyl 7-(2-hydroxyethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11600952.png)
![2-{[(4-Phenyl-1,3-thiazol-2-YL)carbamoyl]formamido}ethyl furan-2-carboxylate](/img/structure/B11600954.png)
![4,4'-(Benzene-1,4-diyldiprop-1-yne-1,3-diyl)bis[4-(prop-2-en-1-yl)morpholin-4-ium]](/img/structure/B11600957.png)
![(5Z)-1-(3-fluorophenyl)-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11600961.png)

